1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is an organic compound with the molecular formula C36H38N2O2. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications .
Preparation Methods
The synthesis of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2,4-diethyl-6-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a chromophore in dye-sensitized solar cells.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone involves its ability to absorb light and transfer energy. This property makes it useful in applications like dye-sensitized solar cells and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with light to produce reactive oxygen species that can damage cellular components .
Comparison with Similar Compounds
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is unique due to its specific structure and properties. Similar compounds include:
1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has similar dye properties but different reactivity due to the presence of bromine atoms.
1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone: This compound is similar in structure but may have different physical and chemical properties due to slight variations in the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Properties
CAS No. |
79817-56-4 |
---|---|
Molecular Formula |
C36H38N2O2 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
1,4-bis(2,4-diethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)33(25(9-3)19-23)37-29-15-16-30(38-34-22(6)18-24(8-2)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 |
InChI Key |
NKAUFZJYJFUFGD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.